molecular formula C12H15NO2 B8699601 N-methoxy-N-methyl-1-phenylcyclopropane-1-carboxamide CAS No. 556799-29-2

N-methoxy-N-methyl-1-phenylcyclopropane-1-carboxamide

Cat. No. B8699601
CAS RN: 556799-29-2
M. Wt: 205.25 g/mol
InChI Key: UPSFVSVKXGEBMR-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-1-phenylcyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methoxy-N-methyl-1-phenylcyclopropane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methyl-1-phenylcyclopropane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

556799-29-2

Product Name

N-methoxy-N-methyl-1-phenylcyclopropane-1-carboxamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-methoxy-N-methyl-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C12H15NO2/c1-13(15-2)11(14)12(8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

UPSFVSVKXGEBMR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1(CC1)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described for intermediate 16.1 from 1-phenyl-1cyclopropane carboxylic acid. Rf 0.30 (EtOAc/hexanes 3/7). Intermediate 18.2: 1-(1-phenylcyclopropyl)prop-2-en-1-one. The title compound was prepared according to the procedure described for intermediate 16.2 using intermediate 16.1. Rf 0.90 (EtOAc/hexanes 3/7). Intermediate 18.3: methyl(5Z)-7-{(2S)-3,3-dimethoxy-1-[3-oxo-3-(1-phenylcyclopropyl)propyl]pyrrolidin-2-yl}hept-5-enoate. The title compound was prepared according to the procedure described for intermediate 13.1 from methyl(5Z)-7-[(2S)-3,3-dimethoxypyrrolidin-2-yl]hept-5-enoate (intermediate 5.3) and intermediate 18.2. Rf 0.30 (EtOAc/hexanes 1/1); MS (m/z) 444 (M+1). Intermediate 18.4: methyl(5Z)-7-{1-[3-hydroxy-3-(1-phenylcyclopropyl)propyl]-3,3-dimethoxypyrrolidin-2-yl}hept-5-enoate. The title compound was prepared according to the procedure described for intermediate 13.2 from intermediate 18.3. (mixture of diastereoisomers) Rf 0.50 & 0.45 (EtOAc/hexanes 1/1); MS (m/z) 446 (M+1).
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described for intermediate 16.1 from 1-phenyl-1cyclopropane carboxylic acid. Rf 0.30 (EtOAc/hexanes 3/7). Intermediate 18.2: 1-(1-phenylcyclopropyl)prop-2-en-1-one. The title compound was prepared according to the procedure described for intermediate 16.2 using intermediate 16.1. Rf 0.90 (EtOAc/hexanes 3/7). Intermediate 18.3: methyl(5Z)-7-{(2S)-3,3-dimethoxy-1-[3-oxo-3-(1-phenylcyclo-propyl)propyl]pyrrolidin-2-yl}hept-5-enoate. The title compound was prepared according to the procedure described for intermediate 13.1 from methyl(5Z)-7-[(2S)-3,3-dimethoxypyrrolidin-2-yl]hept-5-enoate (intermediate 5.3) and intermediate 18.2. Rf 0.30 (EtOAc/hexanes 1/1); MS (m/z) 444 (M+1). Intermediate 18.4: methyl(5Z)-7-{1-β-hydroxy-3-(1-phenylcyclopropyl)propyl]-3,3-dimethoxypyrrolidin-2-yl}hept-5 enoate. The title compound was prepared according to the procedure described for intermediate 13.2 from intermediate 18.3. (mixture of diastereoisomers) Rf 0.50 & 0.45 (EtOAc/hexanes 1/1); MS (m/z) 446 (M+1).
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